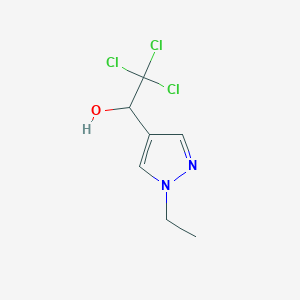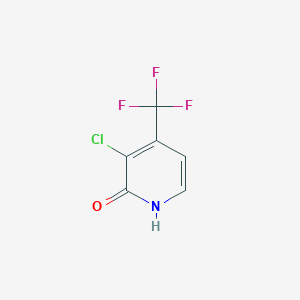
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a pyridine derivative . It is a heterocyclic building block with applications in catalysis, drug design, molecular recognition, and natural product synthesis . It is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is represented by the formula C6H3ClF3NO . Its molecular weight is 197.54 .Chemical Reactions Analysis
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine can act as a reactant in various chemical reactions. For instance, it can be involved in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine is a solid compound . Its unique physicochemical properties are due to the presence of the fluorine atom and the pyridine moiety .Applications De Recherche Scientifique
Halogen Shuffling in Pyridines :
- Mongin et al. (1998) explored halogen shuffling in pyridines, specifically focusing on site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine. This process involves converting 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can then be quantitatively isomerized to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. These iodo compounds can serve as starting materials for further manipulation in reaction sequences, including halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).
Synthesis of Key Intermediates for Herbicides :
- Zuo Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the synthesis of the highly efficient herbicide trifloxysulfuron. This synthesis was achieved through a series of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Preparation of Pyrazolo[1,5-a]Pyridines :
- Stephen N. Greszler and K. Stevens (2009) reported on the synthesis of Pyrazolo[1,5-a]Pyridines using azirines, which involved the use of 2-Chloro-5-(trifluoromethyl)pyridine. The methodology included a series of intramolecular reactions and was significant for heterocycle synthesis (Greszler & Stevens, 2009).
Functionalization of Chloro-, Bromo- and Iodo(trifluoromethyl)pyridines :
- Cottet et al. (2004) demonstrated various functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. They presented regioexhaustive functionalization techniques for creating multiple carboxylic acids from compounds like 3-chloro-2-(trifluoromethyl)pyridine (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Regioselective Difunctionalization of Pyridines :
- Heinz et al. (2021) developed a method for regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. This was significant for creating 2,3,4-trisubstituted pyridines and involved lithiation and treatment with various halides (Heinz, Djukanovic, Filipponi, Martin, Karaghiosoff, & Knochel, 2021).
Investigation of Antimicrobial Activities and DNA Interaction :
- Evecen et al. (2017) investigated the antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine. They employed various spectroscopic techniques and computational methods to study molecular structural parameters, vibrational frequencies, and antimicrobial effects (Evecen, Kara, İdil, & Tanak, 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFPCFLEFFDVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20706890 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-4-(trifluoromethyl)pyridine | |
CAS RN |
1227602-53-0 | |
| Record name | 3-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20706890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
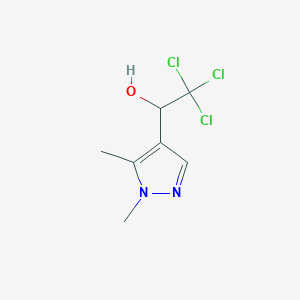
![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)
![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)
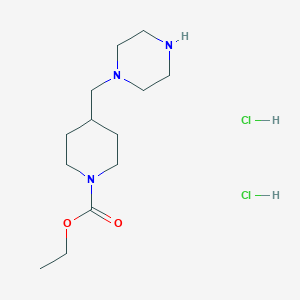
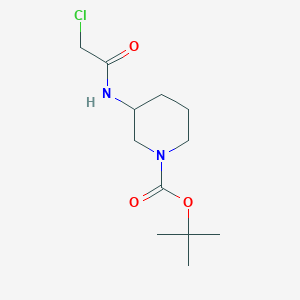
amine oxalate](/img/structure/B1396446.png)
![1-(Imidazo[2,1-b]thiazol-6-yl)propan-1-amine dihydrochloride](/img/structure/B1396449.png)
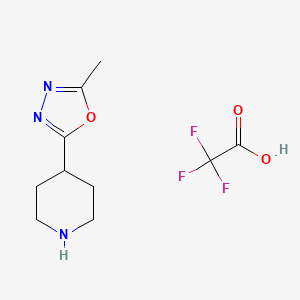
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1396452.png)
